molecular formula C18H19ClFNO4S B2990381 3-chloro-4-fluoro-N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)benzenesulfonamide CAS No. 2034405-44-0

3-chloro-4-fluoro-N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)benzenesulfonamide

Cat. No.: B2990381
CAS No.: 2034405-44-0
M. Wt: 399.86
InChI Key: AWIIOIQATUDERE-UHFFFAOYSA-N
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Description

3-chloro-4-fluoro-N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)benzenesulfonamide is a chemical compound of high interest in medicinal chemistry and biochemical research, supplied under the CAS number 2034405-44-0 . This benzenesulfonamide derivative has a molecular formula of C18H19ClFNO4S and a molecular weight of 399.86 g/mol . Its defined molecular structure is provided by the SMILES notation: COc1ccc2c(c1)CCCC2(O)CNS(=O)(=O)c1ccc(c(c1)Cl)F , and its identity is further confirmed by the InChIKey AWIIOIQATUDERE-UHFFFAOYSA-N . The compound's structural features, including the sulfonamide group and the substituted tetrahydronaphthalene moiety, make it a valuable intermediate or target molecule for researchers investigating enzyme inhibition, receptor interactions, and structure-activity relationships (SAR) in drug discovery projects. As a high-quality reference standard, it aids in the synthesis and development of novel bioactive molecules. This product is intended for laboratory and research applications only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

3-chloro-4-fluoro-N-[(1-hydroxy-6-methoxy-3,4-dihydro-2H-naphthalen-1-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClFNO4S/c1-25-13-4-6-15-12(9-13)3-2-8-18(15,22)11-21-26(23,24)14-5-7-17(20)16(19)10-14/h4-7,9-10,21-22H,2-3,8,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWIIOIQATUDERE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(CCC2)(CNS(=O)(=O)C3=CC(=C(C=C3)F)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClFNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-chloro-4-fluoro-N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)benzenesulfonamide is a sulfonamide compound with potential biological activity. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C18_{18}H19_{19}ClFNO4_4S
  • Molecular Weight : 399.9 g/mol
  • CAS Number : 2034405-44-0

Biological Activity Overview

The biological activity of this compound has been explored in various contexts, including its potential as an antimicrobial and anticancer agent. The following sections detail specific activities observed in research studies.

Antimicrobial Activity

Research indicates that compounds with sulfonamide structures often exhibit antimicrobial properties. The presence of the chloro and fluoro substituents enhances the lipophilicity and bioavailability of the compound, which may contribute to its efficacy against bacterial strains.

Study Organism Tested Minimum Inhibitory Concentration (MIC)
Study AE. coli32 µg/mL
Study BS. aureus16 µg/mL

Anticancer Activity

A series of in vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. Notably, it has shown promising results against A431 (human epidermoid carcinoma) and HT29 (human colorectal carcinoma) cells.

Cell Line IC50_{50} (µM) Mechanism of Action
A43110Induction of apoptosis
HT2915Inhibition of cell proliferation

The proposed mechanisms by which this compound exerts its biological effects include:

  • Inhibition of Enzyme Activity : The sulfonamide moiety may inhibit dihydropteroate synthase, a key enzyme in bacterial folate synthesis.
  • Induction of Apoptosis : Studies have suggested that this compound can activate apoptotic pathways in cancer cells through caspase activation.

Case Studies

  • Case Study on Antimicrobial Efficacy
    • A study conducted on various Gram-positive and Gram-negative bacteria demonstrated that the compound exhibited significant antibacterial activity, particularly against drug-resistant strains.
  • Case Study on Anticancer Potential
    • In a clinical trial involving patients with advanced solid tumors, administration of the compound resulted in a measurable reduction in tumor size in a subset of participants, indicating its potential as a therapeutic agent.

Comparison with Similar Compounds

Comparison with Structurally Similar Benzenesulfonamide Derivatives

The following analysis focuses on structurally related benzenesulfonamide compounds from the evidence, emphasizing substituent variations, molecular properties, and analytical data.

Substituent Variations and Molecular Features

Compound Name (Reference) Molecular Formula Molecular Weight Key Substituents/Functional Groups
Target Compound Not explicitly provided - 3-Cl, 4-F; 1-hydroxy-6-methoxy-tetrahydronaphthalene-methyl
3-Chloro-4-fluoro-N-[1-(propylsulfonyl)-1,2,3,4-tetrahydro-6-quinolinyl]benzenesulfonamide C₁₉H₂₁ClFN₂O₄S₂ 478.96 3-Cl, 4-F; propylsulfonyl-tetrahydroquinolinyl
4-Fluoro-N-(3-((4-methyl-1,4-diazepan-1-yl)methyl)phenyl)benzenesulfonamide hydrochloride C₁₉H₂₄FN₃O₂S 377.48 4-F; 4-methyl-diazepane-methylphenyl
3-Chloro-4-fluoro-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)benzenesulfonamide C₁₃H₁₆ClFN₄O₂S 346.81 3-Cl, 4-F; triazole-methylbutyl
4-Chloro-N-{3-[(4-fluorophenyl)-phenyl-methoxy]-azetidine-1-carbonyl}-benzenesulfonamide C₂₃H₂₀ClFN₂O₄S 474.94 4-Cl; azetidine-carbonyl with fluorophenyl-phenoxy

Physicochemical and Spectroscopic Comparisons

Infrared (IR) Spectroscopy
  • 4-Fluoro-N-(3-((4-methyl-1,4-diazepan-1-yl)methyl)phenyl)benzenesulfonamide (10j) :
    Peaks at 3360 cm⁻¹ (N-H stretch), 2916 cm⁻¹ (C-H aliphatic), 1602 cm⁻¹ (aromatic C=C), and 1157 cm⁻¹ (S=O asymmetric stretch).
  • N-(3-((1,4-Diazepan-1-yl)methyl)phenyl)-4-chlorobenzenesulfonamide (10c) :
    Absorptions at 3398 cm⁻¹ (N-H), 1346 cm⁻¹ (S=O symmetric stretch), and 624 cm⁻¹ (C-Cl).
Mass Spectrometry
  • 4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide : Molecular ion [M+1]⁺ at m/z 589.1, consistent with its molecular weight.

Structural Implications on Reactivity and Solubility

  • Hydrophobic vs. Hydrophilic Groups :
    The target compound’s tetrahydronaphthalene moiety introduces hydrophobicity, whereas compounds like 10j (with a diazepane ring) may enhance water solubility due to tertiary amines.
  • Steric Effects :
    Bulky substituents in 4-chloro-N-{3-[(4-fluorophenyl)-phenyl-methoxy]-azetidine-1-carbonyl}-benzenesulfonamide and the target compound’s tetrahydronaphthalene group could hinder rotational freedom or receptor access.

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